Methyl 5-[(4-bromophenoxy)methyl]-2-furoate
CAS No.: 402771-33-9
Cat. No.: VC21480483
Molecular Formula: C13H11BrO4
Molecular Weight: 311.13g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402771-33-9 |
|---|---|
| Molecular Formula | C13H11BrO4 |
| Molecular Weight | 311.13g/mol |
| IUPAC Name | methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3 |
| Standard InChI Key | QCQFRSSEHASBBM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structure
Basic Structural Information
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate possesses a complex structure containing several key functional groups. The compound has a molecular formula of C12H9BrO4 and a molecular weight of 297.1 g/mol . The compound's structure consists of a 2-furoate core with a methyl ester group at the 2-position and a 4-bromophenoxy methyl substituent at the 5-position.
Physical Properties
While specific physical property data for this exact compound is limited in the provided search results, we can infer certain characteristics based on similar compounds. The following table summarizes the available and inferred physical properties:
The compound's structure contains both polar (ester, ether) and non-polar (aromatic, halogenated) components, suggesting intermediate polarity and solubility characteristics that make it suitable for various chemical applications and analytical techniques.
Structural Relationships and Comparisons
Related Furoate Compounds
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate shares structural similarities with several other furoate derivatives. Comparing this compound with related structures provides valuable insights into its potential chemical behavior and applications.
Comparison with Methyl 5-methyl-2-furoate
Methyl 5-methyl-2-furoate (C7H8O3, CAS: 2527-96-0) represents a simpler furoate structure with only a methyl substituent at the 5-position . Its properties include:
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Molecular weight: 140.14 g/mol
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Density: 1.114
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Boiling point: 85°C at 12mm pressure
The significant difference in molecular weight (297.1 vs. 140.14 g/mol) between these compounds results from the replacement of the simple methyl group with the more complex 4-bromophenoxymethyl substituent, which increases molecular complexity and likely alters reactivity patterns.
Comparison with Brominated Furoates
Methyl 5-bromo-2-furoate (C6H5BrO3, CAS: 2527-99-3) represents another structural analog with a simpler bromination pattern . Unlike our target compound, it has direct bromination at the 5-position of the furan ring rather than incorporation of a bromophenoxy substituent. Methyl 4,5-dibromo-2-furoate (C6H4Br2O3, CAS: 54113-41-6) further exemplifies the structural diversity within this compound class, featuring multiple bromination sites directly on the furan ring .
Synthesis and Production Methods
Etherification of Hydroxymethyl Intermediates
One possible approach involves the reaction between 4-bromophenol and a 5-(hydroxymethyl)-2-furoate intermediate under appropriate etherification conditions. This method would establish the critical ether linkage between the furan and phenoxy components.
Functionalization of Methyl 2-furoate
By analogy with the synthesis of Methyl 5-bromo-2-furoate, which involves the bromination of methyl furoate , a multi-step process could involve:
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Selective bromination at the 5-position of methyl 2-furoate
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Conversion to a 5-hydroxymethyl derivative
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Williamson ether synthesis with 4-bromophenol
This synthetic pathway would provide access to the target compound through established chemical transformations of readily available starting materials.
Applications and Research Significance
Bioactive Properties
As a bioactive small molecule , Methyl 5-[(4-bromophenoxy)methyl]-2-furoate may possess significant pharmacological potential. The presence of both the furoate scaffold and the bromophenoxy moiety suggests possible applications in medicinal chemistry research.
Chemical Research Applications
The compound serves as a valuable building block for chemical synthesis, potentially enabling:
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Structure-activity relationship studies
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Development of chemical libraries for biological screening
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Exploration of novel heterocyclic architectures
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Investigation of halogenated bioactive compounds
Spectroscopic Characteristics
Predictable Spectroscopic Features
The compound likely exhibits characteristic spectroscopic features including:
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Aromatic proton signals from the 4-bromophenoxy group
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Distinctive furan ring proton signals
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Methyl ester proton singlet
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Methylene protons linking the furan and phenoxy groups
These features would provide a distinctive spectroscopic fingerprint for structure verification and quality control.
Research Contexts and Future Directions
Current Research Applications
The limited availability of published research on this specific compound suggests it may be a relatively new or specialized research tool. Its classification as a bioactive small molecule indicates potential applications in:
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Pharmaceutical research
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Agrochemical development
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Materials science
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Organic synthesis methodology
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